5-NIdR is a non-natural nucleoside analog, designed and synthesized for its potential use in cancer research [, , , , ]. Classified as an antimetabolite, it mimics the structure of natural nucleosides, enabling it to interfere with essential cellular processes, particularly those involving DNA replication and repair [, , ].
5-NIdR is a nucleoside analogue comprising a 5-nitroindole base linked to a 2-deoxyribose sugar moiety via a β-glycosidic bond []. Structural analysis through X-ray crystallography has revealed its binding interactions with target proteins, particularly its interaction with the S-site of Saccharomyces cerevisiae Ribonucleotide Reductase 1 (ScRR1) [].
5-NIdR primarily acts by disrupting DNA replication and repair mechanisms. After intracellular conversion to 5-NITP, it interferes with the function of human ribonucleotide reductase (hRR), an enzyme crucial for de novo synthesis of deoxyribonucleotides, essential building blocks for DNA []. Furthermore, 5-NIdR inhibits the activity of specific human DNA polymerases involved in translesion synthesis (TLS), a DNA damage tolerance pathway that allows the bypass of DNA lesions during replication []. This inhibition leads to the accumulation of DNA damage and ultimately triggers apoptosis, or programmed cell death, in cancer cells [, , ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: